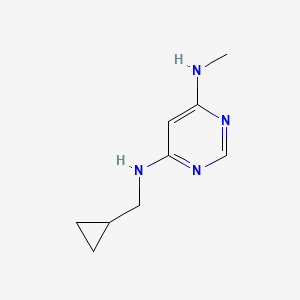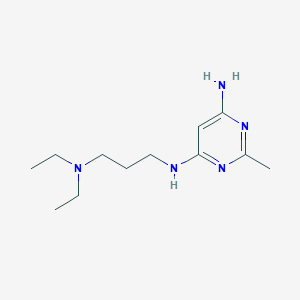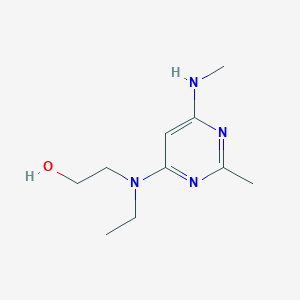
2-(Éthyl(2-méthyl-6-(méthylamino)pyrimidin-4-yl)amino)éthan-1-ol
Vue d'ensemble
Description
This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as the nucleotides cytosine, thymine, and uracil . Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including mass spectrometry, nuclear magnetic resonance (NMR), and X-ray diffraction . These techniques provide information about the compound’s molecular weight, functional groups, and three-dimensional structure.Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. Common reactions include substitution, addition, and elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental methods . These properties are important for understanding how the compound behaves under different conditions.Applications De Recherche Scientifique
Développement pharmaceutique
Les aminopyrimidines sont essentielles au développement de produits pharmaceutiques. Elles servent de blocs de construction clés dans la synthèse de médicaments en raison de leur capacité à interagir avec diverses cibles biologiques. Par exemple, on les retrouve dans les inhibiteurs de CDK4/6 comme le Palbociclib, qui sont utilisés en thérapie anticancéreuse pour perturber la prolifération des cellules malignes .
Nanotechnologie
En nanotechnologie, les aminopyrimidines ont des applications potentielles dans la conception de nanomatériaux. Leur capacité à former des structures stables au niveau moléculaire peut être exploitée pour créer des nanoparticules ayant des fonctions spécifiques, telles que les systèmes d'administration de médicaments.
Chacune de ces applications tire parti de la structure chimique et de la réactivité uniques des aminopyrimidines, démontrant la polyvalence et l'importance du composé dans la recherche scientifique. Le composé en question, avec ses substituants spécifiques, peut avoir une pertinence particulière dans certains de ces domaines, en fonction de son comportement chimique précis et de ses interactions. Source : ChEBI
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[ethyl-[2-methyl-6-(methylamino)pyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-4-14(5-6-15)10-7-9(11-3)12-8(2)13-10/h7,15H,4-6H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWOQHVVELQKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC(=NC(=C1)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


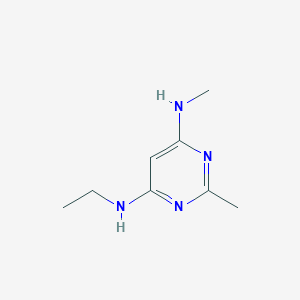


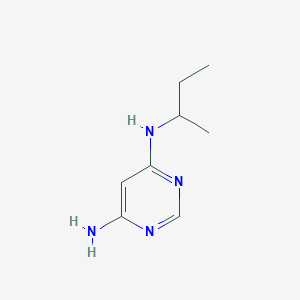
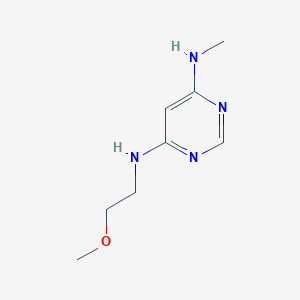
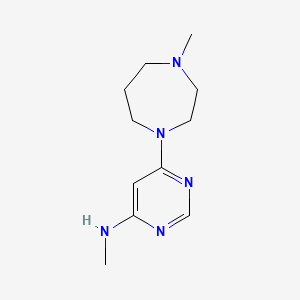


![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-methylpyrimidin-4-amine](/img/structure/B1470691.png)


